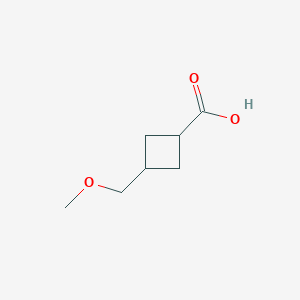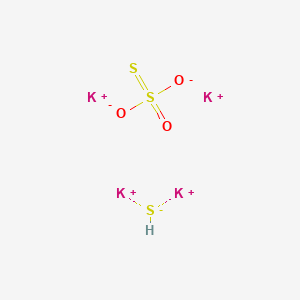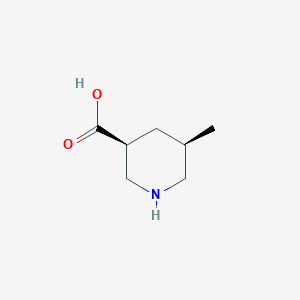
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one, also known as TFEI, is a synthetic compound that has been used in a wide range of scientific research applications. It is an organic compound that is composed of two carbon atoms, two fluorine atoms, one hydrogen atom, and one oxygen atom. TFEI has been used as a model compound to study the mechanism of action of several drugs, and has been used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one has been used in a wide range of scientific research applications. It has been used as a model compound to study the mechanism of action of several drugs, such as anti-inflammatory drugs, anticonvulsants, and anti-psychotics. It has also been used in laboratory experiments to study the biochemical and physiological effects of various compounds. Additionally, 2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one has been used in the synthesis of a variety of compounds, such as polymers, drugs, and dyes.
Wirkmechanismus
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one has been found to interact with a variety of receptors in the body, including G-protein coupled receptors, nuclear receptors, and ion channels. It has been found to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation, pain, and appetite. Additionally, 2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one has been found to act as an agonist of the nuclear receptor PPAR-γ, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one has been found to have a wide range of effects on the body. It has been found to act as an anti-inflammatory, anticonvulsant, and anti-psychotic. Additionally, it has been found to have neuroprotective and antioxidant effects, as well as to reduce the risk of cardiovascular disease. It has also been found to improve glucose and lipid metabolism, and to reduce the risk of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one has several advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time. Additionally, it is easy to synthesize, and can be synthesized in large quantities. However, there are some limitations to using 2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one in laboratory experiments. It has a relatively low solubility in water, and can be difficult to dissolve in organic solvents. Additionally, it can be difficult to purify, and it can be difficult to determine the purity of the compound.
Zukünftige Richtungen
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one has potential applications in the development of drugs for the treatment of a wide range of diseases. It could be used to develop drugs that target G-protein coupled receptors, nuclear receptors, and ion channels. Additionally, it could be used to develop drugs that target inflammation, pain, appetite, glucose and lipid metabolism, and cardiovascular disease. Additionally, it could be used to develop drugs that have neuroprotective and antioxidant effects, as well as drugs that reduce the risk of obesity. Finally, it could be used to develop polymers, drugs, and dyes.
Synthesemethoden
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one can be synthesized through a process known as the Staudinger reaction. This reaction involves the reaction of an aromatic amine with a dialkyl azodicarboxylate. The reaction is carried out in a reaction vessel at a temperature of between 0 and 80°C, and the reaction time can vary from minutes to several hours. The reaction produces a product that contains a trifluoromethyl group and an isoindolin-2-yl group. The product can then be purified by recrystallization, and the purity can be determined by HPLC or NMR.
Eigenschaften
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)14-5-7-3-1-2-4-8(7)6-14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPIVYSQASVHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoroacetyl-1,3-dihydro-isoindole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)






